Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a sulfonyl group, and a phenylpropanoate moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate typically involves the reaction of morpholine with sulfonyl chloride, followed by esterification with phenylpropanoic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process may require temperature control to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer research, it targets signaling pathways like the Wnt/β-catenin pathway, promoting the degradation of β-catenin and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
- Methyl 3-[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-[methyl(morpholine-4-sulfonyl)amino]propanenitrile
Comparison: Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit higher potency in enzyme inhibition and greater selectivity in targeting specific signaling pathways .
Properties
Molecular Formula |
C14H20N2O5S |
---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
methyl 3-(morpholin-4-ylsulfonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C14H20N2O5S/c1-20-14(17)11-13(12-5-3-2-4-6-12)15-22(18,19)16-7-9-21-10-8-16/h2-6,13,15H,7-11H2,1H3 |
InChI Key |
GIASPWZSNBELLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.